1,2,4-Triazin-5(2H)-one, 3-(methylthio)-
CAS No.:
Cat. No.: VC16572910
Molecular Formula: C4H9N3OS
Molecular Weight: 147.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9N3OS |
|---|---|
| Molecular Weight | 147.20 g/mol |
| IUPAC Name | 3-methylsulfanyl-1,2,4-triazinan-5-one |
| Standard InChI | InChI=1S/C4H9N3OS/c1-9-4-6-3(8)2-5-7-4/h4-5,7H,2H2,1H3,(H,6,8) |
| Standard InChI Key | VACGJFPGHKVZEP-UHFFFAOYSA-N |
| Canonical SMILES | CSC1NC(=O)CNN1 |
Introduction
Structural and Nomenclature Characteristics
The systematic name 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- denotes a triazine ring (a six-membered aromatic ring with three nitrogen atoms) substituted with a methylthio group at position 3 and a ketone at position 5. The numbering of the triazine ring follows IUPAC conventions, with the ketone oxygen occupying position 5 in the 2H-tautomeric form . The methylthio group contributes to the compound’s lipophilicity and influences its reactivity in substitution reactions.
Key structural parameters include:
The compound’s planar aromatic core facilitates π-π stacking interactions, while the methylthio group introduces steric and electronic effects critical for regioselective reactions .
Synthesis and Regioselective Functionalization
Synthetic Routes
The synthesis of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- typically begins with the cyclization of thiourea derivatives or the modification of pre-formed triazinones. A notable method involves the reaction of 3-methylthio-1,2,4-triazin-5(2H)-ones with O-(2,4-dinitrophenyl)hydroxylamine (2) as an amino transfer agent . This regioselective amination targets the N2 position of the triazinone ring, yielding 2-amino derivatives (3a-b) with high specificity (Figure 1) .
Table 1: Key Reaction Conditions for N2-Amination
| Parameter | Value |
|---|---|
| Reactant | 3-Methylthio-1,2,4-triazinone |
| Aminating Agent | O-(2,4-Dinitrophenyl)hydroxylamine |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Mechanistic Insights
The regioselectivity of amination arises from the electron-deficient nature of the triazinone ring, which directs nucleophilic attack to the N2 position. Spectroscopic studies, including NMR and X-ray crystallography, confirm the substitution pattern in products such as 2-amino-4-methyl-6-phenyl-1,2,4-triazinone (8a) . Subsequent cyclization of 2-amino derivatives with formic acid yields fused heterocycles like triazolo[2,3-b][1, triazin-7(1H)-one (10), highlighting the compound’s utility in constructing complex nitrogen-containing systems .
Physicochemical Properties
Physical Characteristics
1,2,4-Triazin-5(2H)-one, 3-(methylthio)- is typically isolated as a white or off-white crystalline powder . Its solubility profile varies with polarity:
-
Highly Soluble: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
-
Moderately Soluble: Ethanol, acetone
-
Insoluble: Water, hexane
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 275.8 ± 23.0°C (760 mmHg) |
| Flash Point | 120.6 ± 22.6°C |
| Moisture Content | ≤0.3% |
| Purity | ≥97.0% |
Catalytic and Biological Relevance
Toxicity Profile
Limited toxicological data are available, but structural analogs exhibit moderate ecotoxicity. Handling precautions include wearing nitrile gloves and eye protection to prevent dermal or ocular exposure .
Industrial Applications
Agrochemical Intermediates
Future Directions and Challenges
Synthetic Methodology Development
Current challenges include improving atom economy in amination reactions and exploring photocatalytic C–S bond activation for greener syntheses. Advances in flow chemistry could enhance scalability .
Environmental Impact Mitigation
Research into microbial consortia capable of degrading methylthio-s-triazines may reduce environmental persistence. Enzyme engineering of hydrolases could optimize breakdown efficiency .
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